molecular formula C11H11N3 B171606 N-benzylpyrimidin-5-amine CAS No. 104479-78-9

N-benzylpyrimidin-5-amine

Cat. No.: B171606
CAS No.: 104479-78-9
M. Wt: 185.22 g/mol
InChI Key: LDVQFOUALXZRJO-UHFFFAOYSA-N
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Description

N-Benzylpyrimidin-5-amine is an aromatic heterocyclic compound that features a pyrimidine ring substituted with a benzyl group at the nitrogen atom and an amino group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzylpyrimidin-5-amine can be synthesized through various synthetic routes. One common method involves the reaction of benzylamine with pyrimidine-5-carboxylic acid under dehydrating conditions to form the desired product. Another approach includes the cyclization of appropriate precursors in the presence of catalysts.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-Benzylpyrimidin-5-amine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

N-Benzylpyrimidin-5-amine has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research explores its use as a precursor for drug development, particularly in designing molecules with therapeutic potential.

    Industry: It is used in the production of dyes, polymers, and other functional materials.

Mechanism of Action

The mechanism by which N-Benzylpyrimidin-5-amine exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

    Pyrimidine: A basic heterocyclic compound with similar structural features.

    Benzylamine: A simple amine with a benzyl group, used as a precursor in synthesis.

    Pyrimidine-5-amine: A related compound with an amino group at the 5-position but without the benzyl substitution.

Uniqueness: N-Benzylpyrimidin-5-amine is unique due to the presence of both the benzyl and amino groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-benzylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-2-4-10(5-3-1)6-14-11-7-12-9-13-8-11/h1-5,7-9,14H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVQFOUALXZRJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CN=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201320364
Record name N-benzylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195771
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

104479-78-9
Record name N-benzylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Benzylpyrimidin-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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